REACTION_CXSMILES
|
N[C:2]1[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:9]=[C:8]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:3]=1[C:4](OC)=[O:5].C(O)(=O)C.[CH:32]([NH2:34])=[NH:33]>COCCO>[CH2:21]([O:20][C:8]1[CH:9]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[C:2]2[C:3]=1[C:4](=[O:5])[NH:33][CH:32]=[N:34]2)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:1.2|
|
Name
|
methyl 2-amino-4,6-dibenzyloxybenzoate
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C(=CC(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until all of the starting material
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated under water (60 ml)
|
Type
|
CUSTOM
|
Details
|
The resultant solid was isolated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C2C(NC=NC2=CC(=C1)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |